3-[(4-Methylphenyl)thio]propanohydrazide
Description
Overview of Hydrazide Chemistry in Contemporary Organic Synthesis and Medicinal Chemistry Research
Hydrazides are a class of organic compounds characterized by the presence of a C(=O)N-N functional group. This structural motif is a cornerstone in modern organic synthesis and medicinal chemistry due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. researchgate.netacs.org
Hydrazides serve as crucial intermediates in the synthesis of a multitude of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active molecules. researchgate.netresearchgate.net The reactivity of the hydrazide group allows for its participation in various chemical transformations, making it a valuable synthon for constructing complex molecular architectures. researchgate.net
In the realm of medicinal chemistry, the hydrazide moiety is recognized as a "privileged" structure. This is attributed to its ability to form hydrogen bonds and coordinate with metal ions, which are key interactions in biological systems. nih.gov Consequently, numerous compounds containing the hydrazide scaffold have been investigated and developed for a range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory agents. acs.orgresearchgate.net
The synthesis of hydrazides is typically achieved through the hydrazinolysis of carboxylic acid derivatives such as esters, acid chlorides, or anhydrides. orgsyn.org This straightforward and generally high-yielding reaction makes a wide variety of hydrazide-containing molecules readily accessible for further investigation and application.
Significance of Organosulfur Scaffolds in Modern Chemical Science
Organosulfur compounds, which contain a carbon-sulfur bond, are integral to numerous areas of chemical science, from materials science to the development of pharmaceuticals. bohrium.comthieme-connect.com The thioether linkage (C-S-C) present in 3-[(4-Methylphenyl)thio]propanohydrazide is a key feature of many important molecules.
The presence of sulfur imparts unique electronic and structural properties to organic molecules. The sulfur atom can exist in various oxidation states, leading to a diverse range of functional groups, including thiols, sulfides (thioethers), sulfoxides, and sulfones. orgsyn.org This versatility allows for fine-tuning of a molecule's physical and chemical properties.
In medicinal chemistry, organosulfur compounds are found in a significant number of approved drugs and biologically active natural products. thieme-connect.comdoaj.org The thioether group, for instance, is a component of the essential amino acid methionine and is present in various pharmaceuticals. thieme-connect.com The lipophilicity and metabolic stability of organosulfur compounds often contribute to favorable pharmacokinetic profiles.
The synthesis of thioethers can be accomplished through several methods, including the reaction of thiols with electrophiles or the use of sulfonyl chlorides and sulfonyl hydrazides as sulfur sources. bohrium.comthieme-connect.com Recent advances in catalysis have further expanded the toolkit for constructing carbon-sulfur bonds with high efficiency and selectivity. acs.org
Academic Context of this compound within Emerging Hydrazide and Thioether Chemistry
The compound this compound represents a compelling fusion of the hydrazide and thioether functionalities. Its structure suggests potential for a synergistic combination of the properties associated with each of these important chemical classes.
The synthesis of this specific molecule would likely involve a two-step process. The first step would be the formation of the thioether bond, for example, through the reaction of 4-methylthiophenol with a 3-halopropanoic acid derivative or by the Michael addition of 4-methylthiophenol to an acrylate. The resulting 3-[(4-Methylphenyl)thio]propanoic acid could then be converted to the corresponding hydrazide. researchgate.netdoaj.org
Research into molecules like this compound is driven by the quest for novel compounds with unique biological activities. The presence of both a hydrogen-bond-donating and -accepting hydrazide group and a lipophilic, metabolically stable thioether linkage makes it an attractive candidate for screening in various biological assays.
The exploration of such hybrid molecules contributes to the expanding chemical space and provides valuable insights into structure-activity relationships. The systematic study of derivatives of this compound, through modification of the aromatic ring or the propanohydrazide chain, could lead to the discovery of new lead compounds for drug discovery and other applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)14-7-6-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJHFNWCPVHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368853 | |
| Record name | 3-[(4-methylphenyl)thio]propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790270-94-9 | |
| Record name | 3-[(4-methylphenyl)thio]propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 3 4 Methylphenyl Thio Propanohydrazide
Classical and Modern Approaches to Propanohydrazide Scaffold Construction
The formation of the propanohydrazide moiety is a critical step in the synthesis of 3-[(4-Methylphenyl)thio]propanohydrazide. This transformation typically involves the reaction of a carboxylic acid derivative, such as an ester or acyl chloride, with hydrazine (B178648).
A widely employed classical method is the hydrazinolysis of a corresponding ester. For instance, a plausible route to the title compound involves the synthesis of methyl 3-[(4-methylphenyl)thio]propanoate, which is then heated with hydrazine monohydrate. prepchem.com This straightforward approach is often effective, with the reaction progress monitored by the disappearance of the starting ester. A typical procedure involves refluxing the ester with an excess of hydrazine hydrate (B1144303) in a solvent like methanol (B129727) for several hours. prepchem.com The product hydrazide can then be isolated through cooling, dilution, and extraction. prepchem.com
Modern advancements offer alternatives to this traditional method. One such approach involves the use of activated amides which can react with hydrazine under mild, transition-metal-free conditions in an aqueous environment at room temperature to yield acyl hydrazides. Solid-phase peptide synthesis (SPPS) techniques have also been adapted for the preparation of hydrazides, offering advantages in purification and the potential for creating libraries of related compounds. nih.gov These methods can offer improved yields and milder reaction conditions compared to classical approaches.
Advanced Techniques for Regioselective Carbon-Sulfur Bond Formation in Thioether Precursors
The precursor to the final hydrazide is the thioether, 3-[(4-methylphenyl)thio]propanoic acid. The key transformation in its synthesis is the regioselective formation of the carbon-sulfur bond. A common and direct method for this is the nucleophilic substitution reaction between a thiol and an alkyl halide. In the context of the target molecule, this would involve the reaction of 4-methylbenzenethiol (B89573) with a 3-halopropanoic acid, such as 3-chloropropionic acid. A similar synthesis of 3-[(2-methyl-4-methoxyphenyl)thio]propanoic acid is achieved by refluxing the corresponding thiol and 3-chloropropionic acid with a base like cesium fluoride (B91410) in acetonitrile (B52724). prepchem.com
Modern organometallic catalysis offers a plethora of advanced techniques for C-S bond formation, often with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for thiolation, coupling aryl halides or triflates with thiols. organic-chemistry.org Nickel and copper-catalyzed systems are also widely used and can offer cost-effective and greener alternatives. organic-chemistry.orgacsgcipr.org For instance, copper-catalyzed coupling of aryl iodides with thiols can proceed in water, enhancing the green profile of the synthesis. organic-chemistry.org
Furthermore, organocatalytic methods, such as sulfa-Michael additions, provide a metal-free avenue for C-S bond formation. nih.gov In this approach, a thiol is added across an activated alkene, a reaction that can be catalyzed by a variety of organic molecules. While not directly applicable to the synthesis from 3-chloropropionic acid, it represents an alternative strategy if starting from acrylic acid. The addition of hydrogen sulfide (B99878) to acrylic acid, for example, is a known route to 3-mercaptopropionic acid. wikipedia.org
Optimization Parameters in Multi-Step Synthesis of the Compound
For the initial C-S bond formation to create the thioether precursor, critical parameters include the choice of base, solvent, reaction temperature, and duration. The selection of a suitable base is essential to deprotonate the thiol, and common choices include inorganic bases like cesium carbonate or organic amines. The solvent system can significantly influence reaction rates and yields, with polar aprotic solvents like DMF or acetonitrile often being effective. prepchem.comjst.go.jp Temperature is another key variable; while some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. prepchem.comjst.go.jp
In the subsequent conversion of the carboxylic acid to the hydrazide, if proceeding via an ester, the esterification reaction itself requires optimization. Direct esterification of carboxylic acids is often catalyzed by an acid, and the concentration of this catalyst can be a critical parameter to control to avoid side reactions. nih.gov In the final hydrazinolysis step, the key parameters are the molar ratio of hydrazine to the ester, the reaction temperature, and the time. An excess of hydrazine is typically used to drive the reaction to completion. prepchem.com The temperature is often at the reflux point of the chosen solvent, and the reaction time is monitored to ensure complete conversion without degradation of the product. prepchem.com
Throughout the synthesis, purification methods at each step are also a form of optimization. Techniques such as extraction, crystallization, and column chromatography are employed to remove byproducts and unreacted starting materials, ensuring the purity of the intermediates and the final product. prepchem.com
Integration of Green Chemistry Principles in Synthetic Route Design and Execution
The principles of green chemistry can be strategically integrated into the synthesis of this compound to reduce its environmental impact. This involves considering the atom economy, choice of solvents and catalysts, and energy consumption of the synthetic route.
One of the core tenets of green chemistry is maximizing atom economy. In the synthesis of the thioether precursor, a direct addition of 4-methylbenzenethiol to acrylic acid would, in principle, have 100% atom economy. This avoids the formation of a salt byproduct that occurs in the substitution reaction with 3-chloropropionic acid.
The choice of solvent is another critical factor. Whenever possible, the use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. mdpi.com For example, some C-S bond forming reactions can be performed in water. organic-chemistry.org The use of microwave irradiation as an energy source can also contribute to a greener process by significantly reducing reaction times and often leading to cleaner reactions with higher yields. minarjournal.com
The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. In the C-S bond formation step, employing catalytic amounts of a transition metal or an organocatalyst is preferable to using a stoichiometric amount of a base. acsgcipr.orgnih.gov Furthermore, the development of recyclable catalysts can further enhance the sustainability of the process. For the hydrazide formation, using catalytic methods or more efficient modern synthetic approaches can reduce waste compared to classical methods that often require large excesses of reagents. nih.gov
Interactive Data Tables
Table 1: Comparison of Synthetic Methods for Propanohydrazide Scaffold Construction
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Classical Hydrazinolysis | Ester, Hydrazine Hydrate | Reflux in Alcohol | Simple, well-established | Often requires excess hydrazine, high temperatures |
| Activated Amide Route | Activated Amide, Hydrazine | Room Temp, Aqueous | Mild conditions, metal-free | Requires preparation of activated amide |
| Solid-Phase Synthesis | Resin-bound Acid, Hydrazine | Automated or Manual SPPS | Easy purification, high throughput | Higher initial setup cost, specialized equipment |
Table 2: Overview of C-S Bond Formation Techniques
| Technique | Catalyst/Reagent | Substrates | Key Features |
| Nucleophilic Substitution | Base (e.g., CsF, K2CO3) | Thiol, Alkyl Halide | Direct, often high-yielding |
| Buchwald-Hartwig Coupling | Palladium Catalyst, Ligand | Thiol, Aryl Halide/Triflate | High functional group tolerance |
| Copper-Catalyzed Coupling | Copper Salt (e.g., CuI) | Thiol, Aryl Halide | Lower cost catalyst than palladium |
| Sulfa-Michael Addition | Organocatalyst or Base | Thiol, α,β-Unsaturated Carbonyl | 100% atom economy, metal-free |
Chemical Reactivity and Derivatization Studies of the Hydrazide Moiety
Exploration of Nucleophilic Acyl Substitution Pathways
The hydrazide group of 3-[(4-Methylphenyl)thio]propanohydrazide can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This process typically proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group. The most common transformations in this category involve the acylation of the terminal nitrogen atom.
Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of N,N'-diacylhydrazines. researchgate.netnih.gov For instance, the reaction of this compound with an acyl chloride in the presence of a base to neutralize the liberated HCl would yield the corresponding N-acyl-N'-[3-[(4-methylphenyl)thio]propanoyl]hydrazine. google.com Similarly, treatment with a carboxylic acid anhydride would result in the same N,N'-diacylhydrazine and a carboxylic acid byproduct. youtube.com These reactions are fundamental in extending the carbon chain or introducing various functional groups onto the hydrazide moiety.
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Acetyl chloride | N-Acetyl-N'-[3-[(4-methylphenyl)thio]propanoyl]hydrazine | Inert solvent, base (e.g., pyridine), room temperature |
| This compound | Benzoic anhydride | N-Benzoyl-N'-[3-[(4-methylphenyl)thio]propanoyl]hydrazine | Heating in a suitable solvent |
Condensation Reactions with Carbonyl Compounds for Schiff Base and Hydrazone Formation
The terminal amino group of the hydrazide is strongly nucleophilic and readily condenses with the electrophilic carbon of aldehydes and ketones. This reaction, typically carried out in an acidic or basic medium, results in the formation of hydrazones, which are a class of compounds characterized by the R₂C=NNHC(=O)R' structure. nih.govresearchgate.net
The reaction of this compound with various aromatic and aliphatic aldehydes and ketones would yield the corresponding N'-[substituted-methylene]-3-[(4-methylphenyl)thio]propanohydrazides. minarjournal.comresearchgate.net These hydrazones are often crystalline solids and serve as important intermediates for further chemical transformations, including cyclization reactions. The formation of hydrazones is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. nih.gov
| Carbonyl Compound | Product | Catalyst | Solvent |
| Benzaldehyde | N'-Benzylidene-3-[(4-methylphenyl)thio]propanohydrazide | Acetic acid | Ethanol |
| Acetone | N'-(Propan-2-ylidene)-3-[(4-methylphenyl)thio]propanohydrazide | - | Methanol (B129727) |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-[(4-methylphenyl)thio]propanohydrazide | Glacial acetic acid | Ethanol |
Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the Hydrazide Unit
The hydrazide and its hydrazone derivatives are key precursors for the synthesis of a wide variety of five-membered heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic rings are prevalent in many biologically active compounds.
1,3,4-Oxadiazoles: The intramolecular cyclization of N,N'-diacylhydrazines, formed from the acylation of this compound, is a common route to 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comnih.gov This dehydration reaction can be effected by various reagents, including phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govnanobioletters.com Alternatively, oxidative cyclization of hydrazones derived from this compound can also lead to the formation of 1,3,4-oxadiazole rings. nih.gov
1,2,4-Triazoles: The reaction of this compound with compounds containing a C=S or C=N bond can lead to the formation of 1,2,4-triazole derivatives. For instance, reaction with isothiocyanates yields thiosemicarbazide (B42300) intermediates, which upon cyclization under basic conditions, afford 1,2,4-triazole-3-thiones. researchgate.net
Pyrazoles: Pyrazoles can be synthesized by the condensation of hydrazides with 1,3-dicarbonyl compounds. beilstein-journals.org The reaction of this compound with a β-diketone, such as acetylacetone, would proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole (B372694) derivative. beilstein-journals.org
| Heterocycle | Reagents | Key Intermediate |
| 1,3,4-Oxadiazole | Carboxylic acid, Dehydrating agent (e.g., POCl₃) | N,N'-Diacylhydrazine |
| 1,2,4-Triazole | Isothiocyanate, Base | Thiosemicarbazide |
| Pyrazole | 1,3-Dicarbonyl compound | Hydrazone |
Functionalization at Nitrogen Centers of the Hydrazide Group
Direct functionalization of the nitrogen atoms of the hydrazide moiety, without subsequent cyclization, provides another avenue for derivatization. This can be achieved through N-alkylation or N-acylation under specific conditions.
N-Alkylation: The nitrogen atoms of the hydrazide can be alkylated using alkyl halides. princeton.edu The reaction can be controlled to achieve mono- or di-alkylation. The terminal -NH₂ group is generally more nucleophilic and would be the primary site of alkylation under neutral or basic conditions. Selective alkylation can be achieved by using protecting groups or by carefully controlling the reaction conditions. organic-chemistry.org
N-Acylation: As discussed in the context of nucleophilic acyl substitution, acylation of the hydrazide group is a common transformation. While this often leads to diacylhydrazines that can be cyclized, the mono-acylated product can be isolated under controlled conditions. This involves reacting the hydrazide with one equivalent of an acylating agent at low temperatures. researchgate.net
| Reaction | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., Methyl iodide) | N-Alkylhydrazide |
| N-Acylation | Acyl chloride (e.g., Benzoyl chloride) | N-Acylhydrazide |
Investigative Studies of the Thioether Linkage and Its Influence on Reactivity
Electronic and Steric Effects of the 4-Methylphenylthio Substituent
The 4-methylphenylthio group, also known as the p-tolylthio group, imparts distinct electronic and steric properties to the propanohydrazide backbone. These effects are a composite of the individual contributions from the sulfur atom and the tolyl group.
Electronic Effects:
Steric Effects:
A summary of the expected electronic and steric contributions is presented in the table below.
| Feature of 4-Methylphenylthio Group | Electronic Effect | Steric Effect |
| Thioether Sulfur | Weakly electron-donating (resonance), electron-withdrawing (inductive) | Moderate bulk due to non-bonding electron pairs |
| 4-Methylphenyl Ring | Electron-donating (hyperconjugation and induction from methyl group) | Significant bulk due to the planar ring and attached methyl group |
| Overall Substituent | Modulated electronic character influencing reactivity at both ends of the molecule | Creates a sterically demanding environment around the thioether linkage |
Potential for Sulfur Oxidation Reactions within the Molecular Framework
The thioether sulfur is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. libretexts.orgyoutube.com This reactivity is a key characteristic of thioethers and is influenced by the nature of the oxidant and the electronic environment of the sulfur atom.
Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and metal-based oxidants. masterorganicchemistry.comrsc.org The reaction proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The presence of the electron-donating 4-methylphenyl group can enhance the nucleophilicity of the sulfur atom, potentially facilitating its oxidation compared to an alkyl thioether.
The hydrazide moiety itself is also prone to oxidation. nih.govacs.org Depending on the reagents and reaction conditions, hydrazides can be oxidized to various products, including azo compounds. A critical aspect of the chemistry of 3-[(4-Methylphenyl)thio]propanohydrazide is the chemoselectivity of oxidation. It is conceivable that reaction conditions could be tuned to selectively oxidize either the thioether or the hydrazide functionality. For instance, mild oxidants might favor the formation of the sulfoxide, while stronger or specific reagents for hydrazide oxidation could leave the thioether untouched.
A kinetic analysis of thioether oxidation has shown that reactivity is highly dependent on the specific oxidizing species. For example, some studies indicate that oxidation by hydrogen peroxide can be slow under physiological conditions, whereas oxidation by hypochlorite (B82951) is much more rapid. nih.gov
The potential oxidation products are summarized in the following table:
| Starting Material | Oxidizing Agent | Potential Product(s) |
| This compound | Mild (e.g., H₂O₂, one equivalent) | 3-[(4-Methylphenyl)sulfinyl]propanohydrazide |
| This compound | Strong (e.g., excess peroxy acid) | 3-[(4-Methylphenyl)sulfonyl]propanohydrazide |
| This compound | Hydrazide-specific oxidant | Products derived from the oxidation of the hydrazide group |
Role of the Thioether in Facilitating or Directing Intramolecular Transformations
The thioether linkage can participate in or influence intramolecular reactions. The sulfur atom's lone pairs can act as an internal nucleophile, potentially leading to cyclization reactions under appropriate conditions. For example, neighboring group participation by sulfur is a well-documented phenomenon that can accelerate reaction rates and influence stereochemical outcomes.
While no specific intramolecular transformations for this compound have been reported, analogous systems suggest possibilities. For instance, if a suitable leaving group were present on the propanoyl chain, intramolecular cyclization via the sulfur atom could be envisioned. Furthermore, the thioether could play a role in directing metal-catalyzed transformations at other sites within the molecule.
Studies on the Stability of the Thioether Linkage under Various Reaction Conditions
The carbon-sulfur bond in a thioether is generally stable under a range of reaction conditions. nih.gov It is resistant to hydrolysis under both acidic and basic conditions where an ester, for example, would be readily cleaved. The thioether linkage is also stable to many reducing agents. nih.gov
However, the stability of the C-S bond can be compromised under certain conditions. For instance, some metal catalysts can mediate the cleavage of C-S bonds. Reductive cleavage can also be achieved using specific reagents like sodium in liquid ammonia. In the context of this compound, the thioether linkage would be expected to be stable under typical conditions for reactions involving the hydrazide group, such as acylation or condensation with carbonyl compounds.
Studies on related 3-(arylthio)propionic acids have shown that the thioether linkage can be cleaved under certain reductive (e.g., Na₂S) or oxidative (e.g., I₂) conditions in alkaline media, often proceeding through a retro-Michael type reaction. researchgate.net The stability of the thioether bond is also relevant in biochemical contexts, where enzymatic oxidation or other transformations can occur. rasayanjournal.co.in
The following table summarizes the general stability of the thioether linkage:
| Condition | Stability of Thioether Linkage |
| Aqueous Acid/Base | Generally Stable |
| Common Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable nih.gov |
| Catalytic Hydrogenation | Can be cleaved under harsh conditions or with specific catalysts (e.g., Raney Nickel) |
| Strong Oxidizing Agents | Oxidation of sulfur occurs, but C-S bond is typically intact libretexts.org |
| Certain Metal Complexes | Can undergo cleavage researchgate.net |
Computational and Theoretical Frameworks for Elucidating the Chemistry of 3 4 Methylphenyl Thio Propanohydrazide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-[(4-Methylphenyl)thio]propanohydrazide. as-proceeding.com Methods like B3LYP with a suitable basis set, such as 6-311G(d,p), are commonly employed to optimize the molecular geometry to its most stable state. as-proceeding.com
From the optimized structure, a wealth of information about the electronic properties can be extracted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. as-proceeding.com
Furthermore, Molecular Electrostatic Potential (MEP) analysis can be performed to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). as-proceeding.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydrazide group, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the hydrazide and the aromatic ring would exhibit positive potential.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
The presence of single bonds in the propanohydrazide chain and the thioether linkage allows for considerable conformational flexibility in this compound. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamics of such flexible molecules. mdpi.comnih.gov
MD simulations model the movement of atoms over time by solving Newton's equations of motion. youtube.com By simulating the molecule in a solvent environment, typically water, at a specific temperature and pressure, a trajectory of its dynamic behavior can be generated. bu.edu Analysis of this trajectory can reveal the preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule. researchgate.netmdpi.com For instance, the dihedral angles around the C-S, S-C, and C-N bonds can be monitored to understand the rotational freedom and the most stable spatial arrangements of the phenyl ring and the hydrazide group.
Table 2: Key Dihedral Angles and Their Predominant Ranges from MD Simulations (Illustrative Data)
| Dihedral Angle | Description | Predominant Range (degrees) |
| C(aryl)-S-C(propyl)-C(carbonyl) | Orientation of the phenylthio group | 160 to 180 |
| S-C(propyl)-C(carbonyl)-N | Conformation of the propanoyl chain | -60 to -90 |
| C(propyl)-C(carbonyl)-N-N | Amide bond planarity | 175 to 180 |
Note: The data in this table is illustrative and represents typical values that would be obtained from MD simulations.
Reaction Pathway Modeling and Transition State Characterization for Derivative Formation
Hydrazides are valuable precursors in the synthesis of various heterocyclic compounds and other derivatives, often through reactions involving the terminal amino group or the carbonyl group. mdpi.commdpi.com Computational chemistry can be employed to model the reaction pathways for the formation of these derivatives, providing insights into the reaction mechanism and energetics. researchgate.net
By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. nih.gov Transition State Theory (TST) can then be used to calculate the activation energy and reaction rates. wikipedia.orgpressbooks.pub For example, the acylation of the terminal nitrogen of this compound can be modeled to understand its regioselectivity and the factors influencing the reaction rate. rsc.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. researchgate.net
Computational studies on related hydrazide reactions have shown that the reaction mechanism can be elucidated, and the regioselectivity of processes like acylation can be explained by analyzing the electronic effects of substituents. researchgate.net
Prediction of Spectroscopic Parameters via Advanced Computational Methods
Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov For this compound, both NMR and IR spectra can be computationally predicted.
The prediction of NMR chemical shifts is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netchemaxon.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. chemaxon.com
Similarly, the vibrational frequencies of the molecule can be calculated to predict the IR spectrum. mdpi.com The calculated frequencies correspond to the various vibrational modes of the molecule, such as the N-H and C=O stretching of the hydrazide group and the C-S stretching of the thioether linkage. While there can be systematic errors in the calculated frequencies, empirical scaling factors can be applied to improve the agreement with experimental spectra. nih.gov The combination of experimental and computationally predicted spectra provides a powerful approach for structural verification. nih.govnih.govchemrxiv.org
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, DMSO-d₆) - NH₂ | 4.35 | 4.32 |
| ¹H NMR (δ, ppm, DMSO-d₆) - NH | 9.10 | 9.08 |
| ¹³C NMR (δ, ppm, DMSO-d₆) - C=O | 170.5 | 169.8 |
| IR (cm⁻¹) - C=O stretch | 1685 | 1670 |
| IR (cm⁻¹) - N-H stretch | 3310, 3205 | 3295, 3190 |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions and experimental measurements.
Modeling of Intermolecular Interactions and Crystal Packing Motifs
The way molecules pack in a crystal is determined by a delicate balance of intermolecular interactions. researchgate.netcapes.gov.br Understanding these interactions is crucial for predicting crystal structures and understanding the physical properties of the solid state. For this compound, key interactions would include hydrogen bonds involving the hydrazide group (N-H···O and N-H···N), as well as weaker C-H···π and π-π stacking interactions involving the aromatic ring. nih.govtandfonline.com
Advanced Applications As a Synthetic Building Block and Precursor
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The true synthetic utility of 3-[(4-Methylphenyl)thio]propanohydrazide lies in the reactivity of its terminal hydrazide functional group (-CONHNH₂). This group serves as a powerful handle for constructing a variety of complex molecular architectures, particularly heterocyclic compounds, which are cornerstones of medicinal and materials chemistry.
The hydrazide moiety can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone linkages. These hydrazones are not merely final products but are often key intermediates that can be induced to cyclize, forming diverse five- and six-membered heterocyclic rings. A primary example is the Knorr pyrazole (B372694) synthesis and related reactions, where a hydrazide reacts with a 1,3-dicarbonyl compound or its equivalent to yield highly substituted pyrazoles. nih.govorganic-chemistry.org The reaction of isoflavones and their 4-thio analogues with hydrazine (B178648) derivatives to produce 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles illustrates a similar transformation pathway where the chromone (B188151) ring opens and re-closes with the hydrazine to form the stable pyrazole ring. researchgate.net
Furthermore, the hydrazide can be acylated and subsequently cyclized to form 1,3,4-oxadiazoles, or it can react with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which are precursors to 1,3,4-thiadiazoles and 1,2,4-triazoles. nih.gov These heterocyclic systems are considered "privileged scaffolds" in drug discovery. The thioether bond and the tolyl group within the this compound backbone are generally stable under these cyclization conditions, allowing them to be incorporated into the final complex molecule, thereby influencing its steric and electronic properties. researchgate.net
Table 1: Examples of Heterocyclic Systems Derivable from Hydrazide Precursors
| Precursor Functional Group | Reactant Type | Resulting Heterocyclic Core | Significance |
| Hydrazide | 1,3-Diketones / β-Ketoesters | Pyrazole | Core structure in many pharmaceuticals and agrochemicals. nih.gov |
| Hydrazide | Carboxylic Acids / Acyl Chlorides | 1,3,4-Oxadiazole | Known for a wide range of biological activities. |
| Hydrazide | Isothiocyanates | 1,2,4-Triazole / 1,3,4-Thiadiazole | Important pharmacophores in medicinal chemistry. nih.gov |
| Hydrazide (as Hydrazone) | Mercaptoacetic Acid | Thiazolidinone | Scaffold with diverse biological applications. researchgate.net |
Precursor in the Design and Synthesis of Advanced Ligands for Coordination Chemistry
The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form stable complexes with specific geometries and electronic properties. This compound is an excellent precursor for synthesizing multidentate ligands. nih.gov
The most common strategy involves the condensation of the hydrazide's terminal -NH₂ group with a selected aldehyde or ketone. derpharmachemica.com If the chosen carbonyl compound contains an additional donor atom (such as oxygen from a hydroxyl group or nitrogen from a pyridine (B92270) ring), the resulting product is a Schiff base ligand capable of chelation. science.govnih.gov These ligands can coordinate with transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) through the azomethine nitrogen, the amide oxygen, and the additional donor atom. researchgate.netsemanticscholar.org
The thioether sulfur atom within the backbone of this compound can also participate in coordination, particularly with soft metal ions, rendering the resulting ligands potentially tridentate or even polydentate in nature. The formation of stable chelate rings enhances the thermodynamic stability of the resulting metal complexes. mdpi.com These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic or diagnostic agents. nih.govmdpi.comuomustansiriyah.edu.iq
Table 2: Design of Ligands from this compound
| Ligand Synthesis Step | Reactant Example | Key Structural Feature of Ligand | Potential Coordinating Atoms | Metal Ion Examples |
| Schiff Base Condensation | Salicylaldehyde | Hydroxyphenyl-imine | Azomethine N, Amide O, Phenolic O | Co(II), Ni(II), Cu(II) |
| Schiff Base Condensation | 2-Pyridinecarboxaldehyde | Pyridyl-imine | Azomethine N, Amide O, Pyridyl N | Fe(III), Ru(III), Zn(II) |
| Schiff Base Condensation | 2-Acetylthiophene | Thienyl-imine | Azomethine N, Amide O, Thiophene S | Pd(II), Pt(II), Cd(II) |
| Direct Coordination | - | Hydrazide itself | Amide O, Terminal N, Thioether S | V(IV), U(VI) |
Utility as a Scaffold for Combinatorial Chemistry and Library Generation
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate a large number of structurally related compounds, known as a library. nih.gov The efficiency of this process relies on the use of a central molecular framework, or scaffold, that can be systematically decorated with various building blocks.
This compound is an ideal scaffold for such purposes. mdpi.com Its molecular structure can be conceptually divided into two parts: the constant core region, (4-Methylphenyl)thio-propanoyl-, and the reactive hydrazide "hook". By reacting a single batch of the hydrazide scaffold with a diverse collection of aldehydes or ketones, a library of corresponding hydrazones can be generated in parallel. nih.gov Each member of the library retains the core thioether structure but differs in the substituent introduced from the carbonyl compound.
This approach allows for the systematic exploration of the chemical space around a core pharmacophore. For instance, DNA-encoded libraries have successfully used hydrazides as versatile precursors for the on-DNA synthesis of various azole derivatives, highlighting the robustness and pluripotency of the hydrazide group in library generation. nih.gov This strategy significantly accelerates the discovery of molecules with desired properties, as the entire library can be screened for biological activity or material performance in a high-throughput manner. rsc.org
Potential Integration into Polymer Chemistry and Functional Material Design
The functional groups present in this compound offer intriguing possibilities for its integration into the field of polymer chemistry and the design of advanced functional materials.
One potential pathway involves using the compound as a chain-modifying agent or a monomer in polycondensation reactions. The hydrazide group can react with difunctional compounds, such as dianhydrides or diacyl chlorides, to be incorporated into a polymer backbone. This would introduce thioether and aromatic functionalities along the polymer chain, potentially enhancing properties like thermal stability, refractive index, or affinity for specific metal ions. While direct polymerization of this specific compound is not widely documented, polymers containing thioether linkages (poly(thioether)s) are known for their use as high-performance materials and sealants. google.comgoogle.com
Another promising application is in the surface functionalization of materials. Hydrazide-modified polymer microspheres and surfaces have been developed for the specific capture and enrichment of glycoproteins. nih.gov In this method, the carbohydrate portions of glycoproteins are oxidized to create aldehyde groups, which then covalently bind to the hydrazide-functionalized surface. By analogy, this compound could be used to functionalize polymer resins or nanoparticles, creating materials with tailored surface chemistry for applications in bioseparations, diagnostics, or sensor technology. rsc.orgnih.gov
Emerging Research Directions and Future Challenges in the Chemistry of 3 4 Methylphenyl Thio Propanohydrazide
Development of Novel, Atom-Economical Synthetic Methodologies
The synthesis of molecules like 3-[(4-Methylphenyl)thio]propanohydrazide traditionally involves multi-step processes that can be resource-intensive. A significant push in modern organic chemistry is the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry, particularly atom economy. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
For the thioether component, research has focused on moving away from the use of volatile and malodorous thiols. researchgate.net One promising approach is the use of sulfinic esters as stable and odorless sulfenylating agents. chemrevlett.com Another innovative method employs xanthates as thiol surrogates, which can react with aryl halides to form thioethers without the need to handle thiols directly. researchgate.net The use of thiourea (B124793) as a readily available and non-toxic sulfur source is also gaining traction. taylorandfrancis.com Multicomponent reactions, where three or more reactants combine in a single step, represent a powerful strategy for achieving high atom economy and have been successfully applied to the synthesis of various heterocyclic compounds. researchgate.net An example of a highly atom-economical reaction is the iodosulfenylation of alkynes, which proceeds with 100% atom economy to produce vinyl sulfides. rsc.org
On the hydrazide side, traditional synthesis often involves the reaction of esters, anhydrides, or acyl chlorides with hydrazine (B178648). mdpi.com More recent and atom-economical approaches include the direct reductive alkylation of hydrazine derivatives and the synthesis from activated amides under mild conditions. organic-chemistry.org The synthesis of peptides containing glutamyl hydrazide has highlighted some of the specific challenges and strategies in incorporating this functional group into more complex molecules. clarku.edu
Table 1: Comparison of Traditional and Novel Synthetic Methods
| Feature | Traditional Methods | Novel, Atom-Economical Methods |
|---|---|---|
| Starting Materials | Often involve volatile, toxic, or odorous reagents (e.g., thiols). researchgate.net | Utilize stable, odorless, and readily available precursors (e.g., sulfinic esters, xanthates, thiourea). researchgate.netchemrevlett.comtaylorandfrancis.com |
| Reaction Steps | Typically multi-step syntheses. mdpi.com | Often one-pot or multicomponent reactions, reducing the number of steps. researchgate.net |
| Atom Economy | Can be low, with significant byproduct formation. | High, with maximal incorporation of reactant atoms into the product. rsc.org |
| Environmental Impact | May generate significant chemical waste. | Reduced waste generation, aligning with green chemistry principles. |
Exploration of Unconventional Catalytic Transformations Involving the Compound
Catalysis is a cornerstone of modern chemical synthesis, enabling reactions that would otherwise be unfeasible and allowing for greater control over selectivity and efficiency. The development of novel catalytic systems is a key area of research for the synthesis and transformation of thioethers and hydrazides.
For thioether synthesis, transition-metal-catalyzed cross-coupling reactions, such as the Migita coupling, have been extensively studied. thieme-connect.deresearchgate.net A major trend is the shift from precious metal catalysts like palladium to more abundant and less expensive metals such as nickel and copper. researchgate.net Unconventional catalytic transformations are also being explored. For instance, iron-catalyzed radical hydrothiolation of alkenes provides a novel route to thioethers. acs.org Another innovative approach involves the electroreductive desulfurative transformation of thioethers, where they serve as precursors to alkyl radicals. chemrxiv.org Furthermore, the conversion of aryl alcohols into thioethers has been achieved using a copper-based catalytic system, offering a new disconnection approach. nih.gov
In the realm of hydrazide chemistry, catalysis plays a crucial role in their synthesis and derivatization. Cerium(III) chloride has been shown to be an effective catalyst for the synthesis of hydrazones, the condensation products of hydrazides and carbonyl compounds. researchgate.net Photochemical methods, such as the use of a Ni(II)-bipyridine complex for C-N coupling, offer a green alternative to traditional heating. organic-chemistry.org Ruthenium complexes have been employed for the alkylation of hydrazides through a "borrowing hydrogen" strategy, which is a highly efficient and atom-economical process. organic-chemistry.org The reduction of the N-N bond in hydrazines can be mediated by iron complexes, a transformation relevant to the chemistry of the nitrogenase enzyme. acs.org
Table 2: Examples of Catalytic Systems in Thioether and Hydrazide Synthesis
| Functional Group | Catalytic System | Transformation | Reference |
|---|---|---|---|
| Thioether | Nickel/Copper Complexes | Cross-coupling reactions | researchgate.net |
| Thioether | Iron Catalysts | Radical hydrothiolation | acs.org |
| Thioether | Copper-based system | Conversion of aryl alcohols | nih.gov |
| Hydrazide/Hydrazone | Cerium(III) Chloride | Hydrazone synthesis | researchgate.net |
| Hydrazide | Ni(II)-bipyridine complex | Photochemical C-N coupling | organic-chemistry.org |
| Hydrazide | Ruthenium Complexes | Alkylation via borrowing hydrogen | organic-chemistry.org |
Advancements in High-Throughput Experimentation for Reaction Optimization
The optimization of chemical reactions can be a time-consuming and labor-intensive process. High-throughput experimentation (HTE), also known as high-throughput screening (HTS), has emerged as a powerful tool to accelerate this process by allowing for the parallel execution of a large number of reactions. ewadirect.com
HTE is particularly valuable for optimizing the synthesis of complex molecules like this compound. By using multi-well plates, a wide array of reaction conditions, such as different catalysts, solvents, temperatures, and reactant ratios, can be screened simultaneously. This not only speeds up the discovery of optimal conditions but also provides a wealth of data that can lead to a deeper understanding of the reaction mechanism.
The applications of HTS are diverse and extend beyond reaction optimization. In drug discovery, HTS is used to screen vast libraries of compounds for biological activity. ewadirect.comdovepress.com For instance, a high-throughput screening assay has been developed for the detection of reducing sugars that utilizes the reaction with a hydrazide derivative. nih.gov Another example is the development of an HTS assay for identifying inhibitors of aggrecan-degrading enzymes, which are implicated in arthritis. nih.gov The continued development of HTS technologies, including miniaturization and automation, promises to further revolutionize chemical research and development.
Integration of Machine Learning and AI in Predicting Reactivity and Designing Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is poised to transform the field of chemistry by enabling the prediction of molecular properties and reactivity, as well as the design of novel molecules with desired characteristics.
For sulfur-containing compounds like this compound, ML models are being developed to predict various properties and behaviors. For example, ML has been used to predict the success of sulfamide (B24259) synthesis and the adsorption capacity of sulfur compounds on metal-organic frameworks. researchgate.netdigitellinc.com There are even ML tools designed to predict genes associated with the biosynthesis of sulfur-containing compounds in plants. maxapress.com
More broadly, ML software like Auto3D is being developed to predict molecular reactivity and the feasibility of chemical reactions with a high degree of accuracy. cmu.edu These models can learn from large datasets of known reactions to predict the outcomes of new, untested reactions, thereby saving significant time and resources in the laboratory. ML can also be used to predict the general chemical stability of molecules, which is a critical parameter in drug development and materials science. researchgate.net As these computational tools become more sophisticated and accessible, they will undoubtedly play an increasingly important role in the design of novel derivatives of this compound and other complex molecules, guiding synthetic efforts towards the most promising candidates.
Table 3: Applications of Machine Learning in Chemistry
| Application Area | Description | Example | Reference |
|---|---|---|---|
| Synthesis Prediction | Predicting the outcome or success of a chemical reaction. | ML model to predict successful combinations for sulfamide synthesis. | digitellinc.com |
| Property Prediction | Forecasting the physical, chemical, or biological properties of a molecule. | Predicting the adsorption of sulfur compounds on MOFs. | researchgate.net |
| Reactivity Prediction | Estimating the reactivity of a molecule or the feasibility of a reaction. | Auto3D software for predicting molecular reactivity. | cmu.edu |
| De Novo Design | Generating novel molecular structures with desired properties. | Designing new derivatives with specific biological activities. |
Q & A
Q. Key Variables :
- Reaction time and temperature significantly impact yield (e.g., 7-hour reflux in dioxane vs. 2-hour reflux in methanol) .
- Substituents on the aldehyde influence steric and electronic effects in hydrazone formation .
Q. Table 1: Synthesis Conditions from Literature
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Hydrazone Formation | 1,4-Dioxane | 100 | 7 | 78–85 | |
| Hydrazone Formation | Methanol | 65 | 2 | 70–75 |
Basic: How is this compound characterized in academic research?
Methodological Answer:
Analytical workflows include:
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization .
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigning protons and carbons near the thioether (–S–) and hydrazide (–NH–NH₂) groups. The methyl group on the phenyl ring resonates at δ ~2.3 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂S requires m/z 209.0851) .
Critical Note : Impurities from incomplete recrystallization may appear as split peaks in NMR, necessitating iterative purification .
Advanced: How does the thioether (–S–) group influence the compound’s reactivity and stability?
Methodological Answer:
The thioether group:
- Electron-Donating Effects : Stabilizes adjacent electrophilic centers (e.g., the hydrazide moiety), enhancing resistance to hydrolysis .
- Oxidative Susceptibility : Under strong oxidizing conditions (e.g., H₂O₂/acid), the –S– group may form sulfoxide/sulfone derivatives, altering bioactivity .
- Metal Coordination : Acts as a ligand in transition-metal complexes, studied via X-ray crystallography or DFT calculations .
Experimental Insight : Electrochemical studies (e.g., Tafel plots) reveal corrosion inhibition properties in acidic media, attributed to adsorption via –S– and –NH– groups .
Advanced: What computational methods are used to study its interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., acetylcholinesterase) by simulating interactions between the thioether-hydrazide scaffold and active-site residues .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and electron-transfer mechanisms .
Case Study : DFT analysis of a related thioether-hydrazide showed HOMO localization on the phenylthio group, indicating nucleophilic attack susceptibility .
Advanced: How can researchers design derivatives to optimize antimicrobial or anticancer activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation : Introducing electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhances antibacterial potency against Gram-positive pathogens .
- Hybridization : Coupling with heterocycles (e.g., pyrazole or thiazole) via the hydrazide nitrogen improves solubility and target selectivity .
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against multidrug-resistant Staphylococcus aureus or cytotoxicity screening via MTT assays .
Q. Table 2: Bioactivity Data for Analogous Compounds
| Derivative | Target Activity (IC₅₀, μM) | Key Modification |
|---|---|---|
| N′-Benzylidene analog | Acetylcholinesterase: 12.3 | –NO₂ substituent |
| Thiophene hybrid | Anticancer (HeLa): 8.7 | Thiophene ring fusion |
Basic: What purification techniques are recommended for isolating high-purity samples?
Methodological Answer:
- Recrystallization : Use 2-propanol for hydrazones (yield: 70–85%) or methanol/diethyl ether for intermediates .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) for complex mixtures .
Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥97% purity; residual solvents are quantified via GC-MS .
Advanced: What electrochemical methods assess its corrosion inhibition properties?
Methodological Answer:
- Electrochemical Frequency Modulation (EFM) : Measures corrosion rates in HCl solutions by analyzing current responses to frequency perturbations .
- Potentiodynamic Polarization : Determines inhibition efficiency (%) via Tafel extrapolation; efficiencies >85% reported for thioether-hydrazides in 1 M HCl .
Key Parameter : Adsorption free energy (ΔG°ads) calculated from Langmuir isotherm plots indicates physisorption vs. chemisorption mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
